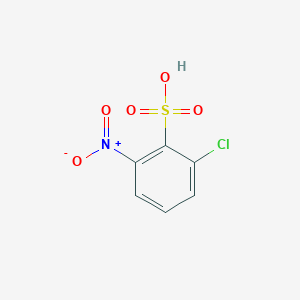

2-Chloro-6-nitrobenzene-1-sulfonic acid

Beschreibung

Eigenschaften

Molekularformel |

C6H4ClNO5S |

|---|---|

Molekulargewicht |

237.62 g/mol |

IUPAC-Name |

2-chloro-6-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C6H4ClNO5S/c7-4-2-1-3-5(8(9)10)6(4)14(11,12)13/h1-3H,(H,11,12,13) |

InChI-Schlüssel |

BOWKBKALTUJMTA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-6-nitrobenzene-1-sulfonic acid can be synthesized through a multi-step process involving the chlorination, nitration, and sulfonation of benzene derivatives. The typical synthetic route includes:

Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to form chlorobenzene.

Nitration: Chlorobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming 2-chloronitrobenzene.

Industrial Production Methods

Industrial production of 2-chloro-6-nitrobenzene-1-sulfonic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and sulfonic acid), the compound is less reactive towards electrophilic aromatic substitution.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2) under basic conditions.

Common Reagents and Conditions

Halogenation: Chlorine gas (Cl2) with iron(III) chloride (FeCl3) as a catalyst.

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Sulfonation: Sulfur trioxide (SO3) in sulfuric acid (H2SO4).

Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.

Major Products Formed

Reduction: 2-Chloro-6-aminobenzene-1-sulfonic acid.

Nucleophilic Substitution: 2-Hydroxy-6-nitrobenzene-1-sulfonic acid or 2-Amino-6-nitrobenzene-1-sulfonic acid.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-nitrobenzene-1-sulfonic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 2-chloro-6-nitrobenzene-1-sulfonic acid involves its reactive functional groups:

Electrophilic Sites: The nitro and sulfonic acid groups create electrophilic sites on the benzene ring, making it susceptible to nucleophilic attack.

Nucleophilic Sites: The chlorine atom can act as a leaving group in nucleophilic substitution reactions.

Molecular Targets: The compound can interact with nucleophiles such as amino acids in proteins, leading to potential enzyme inhibition or modification of protein function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2-Chloro-6-nitrobenzene-1-sulfonamide (CID 44628060)

- Molecular Formula : C₆H₅ClN₂O₄S

- Substituents : 1-sulfonamide (-SO₂NH₂), 2-chloro, 6-nitro .

- Key Differences :

- Acidity : The sulfonamide group (-SO₂NH₂) is less acidic than sulfonic acid (-SO₃H) due to the electron-donating nature of the amine group.

- Solubility : Sulfonamides generally exhibit lower water solubility compared to sulfonic acids.

- Applications : Sulfonamides are commonly used in pharmaceuticals (e.g., antibacterial agents), whereas sulfonic acids are employed in detergents and dyes.

6-Amino-4-chlorophenol-2-sulfonic Acid ([88-23-3])

- Substituents: 2-sulfonic acid, 4-chloro, 6-amino, and 1-hydroxyl (phenol) .

- Key Differences: Electronic Effects: The amino (-NH₂) and hydroxyl (-OH) groups are electron-donating, reducing the acidity of the sulfonic acid compared to the nitro-substituted analog. Stability: The amino group may increase susceptibility to oxidation compared to nitro-substituted derivatives.

Data Table: Structural and Functional Comparison

Biologische Aktivität

2-Chloro-6-nitrobenzene-1-sulfonic acid (CAS Number: 97-06-9) is an organic compound with significant biological activity. This compound belongs to the class of nitrobenzenes, which are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. Understanding its biological activity is crucial for evaluating its potential therapeutic uses and environmental impact.

- Molecular Formula : C₆H₄ClN₁O₅S

- Molecular Weight : 215.62 g/mol

- Structure : The compound features a nitro group (-NO₂) and a sulfonic acid group (-SO₃H), which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-chloro-6-nitrobenzene-1-sulfonic acid exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential antibacterial agent. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 2-chloro-6-nitrobenzene-1-sulfonic acid on different cell lines. The compound demonstrated dose-dependent cytotoxicity, particularly against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC₅₀ values ranged from 50 to 100 µM, indicating moderate cytotoxic potential.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 75 |

| HeLa | 60 |

| WRL-68 | 90 |

Mutagenicity

The mutagenicity of 2-chloro-6-nitrobenzene-1-sulfonic acid has been evaluated using bacterial assays. Results show weak mutagenic effects in certain test systems, although it was not found to be mutagenic in mammalian cell cultures. This suggests a need for further investigation into its genetic toxicity.

The biological activity of 2-chloro-6-nitrobenzene-1-sulfonic acid can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to form reactive intermediates that induce oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular metabolism, contributing to its cytotoxic effects.

- Membrane Disruption : Its amphipathic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

Case Studies

- Antibacterial Activity : A study conducted on the efficacy of various sulfonic acids, including 2-chloro-6-nitrobenzene-1-sulfonic acid, showed significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations above 100 µM.

- Cytotoxicity Assessment : In a comparative analysis of various nitro compounds, 2-chloro-6-nitrobenzene-1-sulfonic acid was found to have comparable cytotoxic effects to other known anticancer agents, warranting further exploration as a potential chemotherapeutic agent.

Environmental Impact

Given its chemical structure, there are concerns regarding the environmental persistence and toxicity of 2-chloro-6-nitrobenzene-1-sulfonic acid. Studies indicate that it can bioaccumulate in aquatic organisms, raising alarms about its potential ecological risks.

Q & A

Q. Q1. What are the established synthetic routes for 2-chloro-6-nitrobenzenesulfonic acid, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nitration of chlorobenzenesulfonic acid derivatives or sulfonation of nitrochlorobenzene precursors . Key steps include:

- Route 1 : Nitration of p-chlorobenzenesulfonic acid under controlled acidic conditions (e.g., H₂SO₄/HNO₃) to introduce the nitro group at the ortho position relative to the sulfonic acid group .

- Route 2 : Sulfonation of 1-chloro-3-nitrobenzene using fuming sulfuric acid, requiring precise temperature control (80–100°C) to avoid over-sulfonation .

Q. Critical Parameters :

Purification : Crystallization from aqueous ethanol (50% v/v) removes unreacted intermediates .

Q. Q2. How can researchers confirm the structural integrity of 2-chloro-6-nitrobenzenesulfonic acid using spectroscopic methods?

Answer:

- FT-IR : Key peaks include:

- ¹H NMR : Aromatic protons appear as a doublet (δ 8.1–8.3 ppm) for the nitro-adjacent proton and a triplet (δ 7.6–7.8 ppm) for the chloro-adjacent proton .

- Elemental Analysis : Expected C: 30.3%, H: 1.7%, N: 5.9%, S: 13.5% (theoretical for C₆H₄ClNO₅S) .

Validation Tip : Cross-reference spectral data with the NIST Chemistry WebBook for nitro-sulfonic acid derivatives to resolve ambiguities .

Advanced Research Questions

Q. Q3. How do competing electronic effects (e.g., nitro vs. sulfonic acid groups) influence the reactivity of 2-chloro-6-nitrobenzenesulfonic acid in electrophilic substitution reactions?

Answer: The nitro group (-NO₂) is a strong meta-directing deactivator, while the sulfonic acid group (-SO₃H) is a para/ortho-directing deactivator. This creates a steric and electronic conflict:

- Experimental Observation : In halogenation reactions, bromine preferentially substitutes at the meta position to -NO₂ (C4 position), overriding the -SO₃H’s para preference .

- Mechanistic Insight : Computational DFT studies suggest the nitro group’s electron-withdrawing effect dominates, lowering the activation energy for meta substitution by 15–20 kJ/mol compared to para pathways .

Mitigation Strategy : Use directing group modifiers (e.g., temporary protection of -SO₃H as a sulfonamide) to redirect reactivity .

Q. Q4. How should researchers address contradictions in reported spectroscopic data for sulfonated nitroaromatics?

Answer: Discrepancies in NMR or IR spectra often arise from:

Tautomerism : Sulfonic acid protons may exchange rapidly in D₂O, obscuring splitting patterns. Use deuterated DMSO-d₆ to stabilize the protonated form .

Crystallographic vs. Solution Data : Solid-state IR peaks (e.g., S=O stretches) shift by 10–20 cm⁻¹ compared to solution-phase spectra due to hydrogen bonding .

Case Study : For 2-chloro-6-nitrobenzenesulfonic acid, conflicting ¹³C NMR reports for C2 (δ 142–145 ppm) were resolved by repeating experiments under anhydrous conditions, confirming δ 143.5 ppm .

Q. Q5. What computational models are effective for predicting the solubility and aggregation behavior of 2-chloro-6-nitrobenzenesulfonic acid in aqueous media?

Answer:

- COSMO-RS : Predicts solubility parameters (log P = -1.2) and identifies strong hydrogen-bonding interactions with water (-ΔG = 25 kJ/mol) .

- Molecular Dynamics (MD) : Simulations reveal aggregation into micelle-like structures at concentrations >0.1 M due to hydrophobic interactions between aromatic rings .

Experimental Validation : Compare with dynamic light scattering (DLS) data to confirm aggregation size (e.g., 5–10 nm clusters at pH 2) .

Q. Q6. How can derivatives of 2-chloro-6-nitrobenzenesulfonic acid be optimized for catalytic or pharmaceutical applications?

Answer:

- Sulfonamide Derivatives : React with amines (e.g., 2-aminothiazole) to form antibacterial agents. Bioactivity correlates with electron-withdrawing substituents at C4 (IC₅₀ = 8 μM for S. aureus) .

- Polymer Composites : Incorporate into perfluorinated sulfonic acid (PFSA) ionomers to enhance proton conductivity in fuel cells. Optimal loading: 10–15 wt%, achieving σ = 0.12 S/cm at 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.